molecular formula C18H28N2O3 B1672162 Iprovalicarb CAS No. 140923-17-7

Iprovalicarb

Cat. No. B1672162
M. Wt: 320.4 g/mol
InChI Key: NWUWYYSKZYIQAE-LBAUFKAWSA-N
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Description

Iprovalicarb is a chemical compound with the molecular formula C18H28N2O3 . It is also known by its IUPAC name: propan-2-yl [(2S)-3-methyl-1-{[(1Ξ)-1-(4-methylphenyl)ethyl]amino}-1-oxobutan-2-yl]carbamate .


Synthesis Analysis

The synthesis of Iprovalicarb involves complex chemical reactions. The analysis of field samples is carried out by employing liquid chromatography tandem mass spectrometry (LC–MS/MS) for Iprovalicarb residues .


Molecular Structure Analysis

The molecular structure of Iprovalicarb is characterized by its molecular formula C18H28N2O3 . The exact mass is 320.21 and the molecular weight is 320.433 .


Chemical Reactions Analysis

Iprovalicarb undergoes various chemical reactions. For instance, in the field of agriculture, it has been studied for its behavior in the field and its transfer from grapes to wine during winemaking .


Physical And Chemical Properties Analysis

Iprovalicarb is a white to yellow powder with a melting point of 163-165°C (mixture), 183°C (SR), and 199°C (SS). It has a density of 1.11 at 20°C . Its solubility in water is 11.0 (SR) and 6.8 (SS) mg/l at 20°C .

Scientific Research Applications

Application in Fruiting Vegetables

Scientific Field: Environmental Science and Pollution Research

Methods of Application: A QuEChERS-based method was used for the analysis of these pesticides from cucumber and tomato matrices . The limit of quantitation (LOQ) for iprovalicarb in cucumber and tomato fruits, and in soil matrices when analyzed on LC–MS/MS was established at 0.01 mg kg −1 .

Results: The initial accumulation of the residues of iprovalicarb was 0.073 and 0.243 mg kg −1 in cucumber and 0.214 and 0.432 mg kg −1 in tomato fruits at standard and double dose, respectively . The residues were below LOQ in cucumber fruits, tomato fruits and soil at the time of harvest .

Application in Tomato under Different Agroclimates

Scientific Field: Environmental Science and Pollution Research

Methods of Application: The samples were processed using a modified QuEChERS method for iprovalicarb and acid hydrolysis followed by carbon disulfide estimation for propineb .

Results: Both the fungicides in tomato fruits obey first-order kinetics irrespective of location and doses . Half-life (t1/2) values at all the four locations ranged from 1.08 to 4.67 days for iprovalicarb and 3.36 to 11.41 days for propineb in tomato .

Application as a Reference Standard

Scientific Field: Analytical Chemistry

Methods of Application: The enzyme-linked immunosorbent assay technique (ELISA) is used for the determination of iprovalicarb residues .

Results: The results of this application are not specified in the source .

Application as a Fungicide on Grapes

Scientific Field: Pesticide Risk Assessment

Methods of Application: The methods of application are not specified in the source .

Results: The results of this application are not specified in the source .

Application in Cucurbit and Soil

Scientific Field: Environmental Science and Pollution Research

Methods of Application: A QuEChERS-based method was used for the analysis of these pesticides from cucumber and soil matrices . The limit of quantitation (LOQ) for iprovalicarb in cucumber and soil matrices when analyzed on LC–MS/MS was established at 0.01 mg kg −1 .

Results: The initial accumulation of the residues of iprovalicarb was 0.073 mg kg −1 in cucumber and 0.243 mg kg −1 in soil at standard and double dose, respectively . The residues were below LOQ in cucumber and soil at the time of harvest .

Application in Biosensor Design

Scientific Field: Analytical Chemistry

Methods of Application: The methods of application are not specified in the source .

Results: The results of this application are not specified in the source .

Application in Metabolism Study

Scientific Field: Biochemistry

Methods of Application: The methods of application are not specified in the source .

Results: The results of this application are not specified in the source .

Application in Biosensor Design for Rapid Detection

Scientific Field: Analytical Chemistry

Methods of Application: The methods of application are not specified in the source .

Results: The results of this application are not specified in the source .

Safety And Hazards

Iprovalicarb is generally safe to use with certain precautions. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only in well-ventilated areas . It is also recommended to wear personal protective equipment during handling .

properties

IUPAC Name

propan-2-yl N-[(2S)-3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-11(2)16(20-18(22)23-12(3)4)17(21)19-14(6)15-9-7-13(5)8-10-15/h7-12,14,16H,1-6H3,(H,19,21)(H,20,22)/t14?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUWYYSKZYIQAE-WMCAAGNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047662
Record name Iprovalicarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iprovalicarb

CAS RN

140923-17-7
Record name Carbamic acid, N-[(1S)-2-methyl-1-[[[1-(4-methylphenyl)ethyl]amino]carbonyl]propyl]-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140923-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iprovalicarb [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140923177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iprovalicarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[(1S)-2-methyl-1-[[[1-(4-methylphenyl)ethyl]amino]carbonyl]propyl]-, 1-methylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPROVALICARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Q9V45M9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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